4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid
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Overview
Description
4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of acid chlorides in the presence of triethylamine in a dioxane medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties.
4,5-Substituted-2-aminothiazoles: Studied for their anticancer activities.
Thiazole-based drugs: Such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral).
Uniqueness
4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid is unique due to its specific structure, which combines a thiazole ring with a piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C9H14N4O2S |
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Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-amino-2-(3-aminopiperidin-1-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2S/c10-5-2-1-3-13(4-5)9-12-7(11)6(16-9)8(14)15/h5H,1-4,10-11H2,(H,14,15) |
InChI Key |
TWFKSXXUIRIWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=C(S2)C(=O)O)N)N |
Origin of Product |
United States |
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